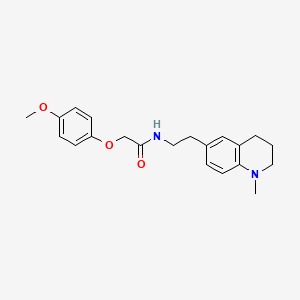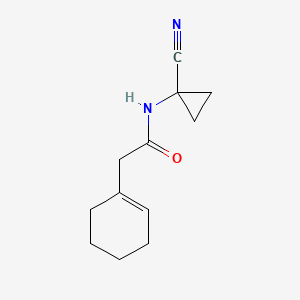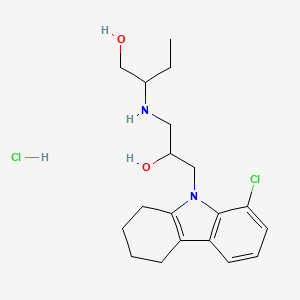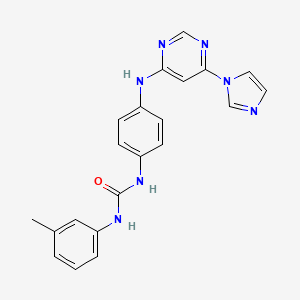![molecular formula C21H21FN2O3 B2544757 N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamid CAS No. 921561-62-8](/img/structure/B2544757.png)
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Indol-Derivate, einschließlich der vorliegenden Verbindung, haben aufgrund ihres Potenzials als Antitumormittel an Bedeutung gewonnen. Forscher haben ihre Auswirkungen auf Krebszellen untersucht, um neuartige Therapien zu entwickeln. Die spezifischen Wirkmechanismen können die Zellzyklusregulation, die Induktion der Apoptose und die Hemmung von Tumorwachstumspfaden umfassen .
Antibakterielle Aktivität
Indole zeigen vielversprechende antimikrobielle Eigenschaften gegen Bakterien, Pilze und andere Krankheitserreger. Die Strukturmerkmale der Verbindung tragen zu ihrer Fähigkeit bei, mikrobielle Membranen zu stören, Enzyme zu hemmen und wichtige zelluläre Prozesse zu beeinträchtigen. Die Untersuchung ihrer Wirksamkeit gegen bestimmte Krankheitserreger könnte zu neuen antimikrobiellen Wirkstoffen führen .
Neuroprotektive Wirkungen
Indol-Derivate wurden auf ihr neuroprotektives Potenzial untersucht. Forscher untersuchen ihre Fähigkeit, oxidativen Stress zu mindern, Neurotransmittersysteme zu modulieren und das Überleben von Neuronen zu verbessern. Das Verständnis ihrer Auswirkungen auf neurodegenerative Erkrankungen könnte den Weg für therapeutische Interventionen ebnen .
Entzündungshemmende Aktivität
Die Struktur der Verbindung deutet auf mögliche entzündungshemmende Wirkungen hin. Indole können entzündungsfördernde Pfade wie die NF-κB-Signaltransduktion, die Zytokinproduktion und die Leukozytenmigration beeinträchtigen. Die Bewertung ihrer entzündungshemmenden Eigenschaften könnte zur Medikamentenentwicklung bei entzündlichen Erkrankungen beitragen .
Synthetische Methodik
Indole dienen als wertvolle Bausteine in der organischen Synthese. Forscher erforschen neuartige Methoden, um Indol-Derivate effizient herzustellen. Die Untersuchung der Reaktivität der Verbindung und ihrer Rolle in synthetischen Routen könnte die Werkzeugkiste für organische Chemiker erweitern .
Arzneimittelentwicklung und -optimierung
Das einzigartige Gerüst der Verbindung bietet Möglichkeiten für die Arzneimittelentwicklung. Medizinalchemiker können ihre funktionellen Gruppen modifizieren, um die Bioverfügbarkeit, Selektivität und Pharmakokinetik zu verbessern. Ein rationales Design basierend auf ihrer Struktur kann zu potenten therapeutischen Wirkstoffen führen .
Heterocyclische Chemie
Indole sind wichtige heterocyclische Systeme. Forscher untersuchen ihre Reaktivität, Aromatizität und vielfältige Transformationen. Die Verbindung trägt zu unserem Verständnis der heterocyclischen Chemie und ihren Anwendungen in der Medikamentenentwicklung und Materialwissenschaft bei .
Biologische Sonden und Bildgebungsmittel
Indol-Derivate dienen häufig als biologische Sonden oder Bildgebungsmittel. Ihre Fluoreszenzeigenschaften machen sie für die Visualisierung von Zellprozessen, Proteininteraktionen und Enzymaktivitäten nützlich. Die Untersuchung ihres Verhaltens in biologischen Systemen kann die Diagnostik und Forschung voranbringen .
Zusammenfassend lässt sich sagen, dass die vielseitigen Eigenschaften dieser Verbindung sie zu einem faszinierenden Gegenstand wissenschaftlicher Erforschung machen. Forscher enthüllen weiterhin ihre potenziellen Anwendungen, von der Krebstherapie bis hin zur synthetischen Methodik. Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, sich zu melden .
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICHLXBIPSDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)




![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)
![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)
![6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544688.png)
![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2544690.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)
![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)

![5-fluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2544696.png)
![methyl 3-({2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2544697.png)
